molecular formula C8H10N6 B11491104 6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine

6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine

Cat. No.: B11491104
M. Wt: 190.21 g/mol
InChI Key: ZGIBOLRGEOJQNS-UHFFFAOYSA-N
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Description

6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining a tetrazole and a pyridazine ring, with a pyrrolidine substituent at the 1-position of the tetrazole ring. The presence of multiple nitrogen atoms within the ring system contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with sodium azide to form an intermediate compound, which then undergoes azide-tetrazole isomerization. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, ensuring safety measures to handle potentially hazardous intermediates, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the nitrogen-containing ring system, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and solvents such as ethanol, methanol, or DMF being commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups onto the pyridazine ring.

Mechanism of Action

The mechanism of action of 6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Pyrrolidin-1-yltetrazolo[1,5-b]pyridazine is unique due to the presence of the pyrrolidine substituent, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H10N6

Molecular Weight

190.21 g/mol

IUPAC Name

6-pyrrolidin-1-yltetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C8H10N6/c1-2-6-13(5-1)8-4-3-7-9-11-12-14(7)10-8/h3-4H,1-2,5-6H2

InChI Key

ZGIBOLRGEOJQNS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=N3)C=C2

Origin of Product

United States

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